![molecular formula C9H11ClN2O4S B1455903 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide CAS No. 1486433-08-2](/img/structure/B1455903.png)
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide consists of a benzamide core with a chloro group at the 5-position, a methoxy group at the 2-position, and a sulfamoyl group at the 3-position . The InChI code for this compound is 1S/C8H9ClN2O4S/c1-15-7-5(8(10)12)2-4(9)3-6(7)16(11,13)14/h2-3H,1H3,(H2,10,12)(H2,11,13,14) .Physical And Chemical Properties Analysis
The compound has a melting point of 209-214 °C (lit.) . More detailed physical and chemical properties are not available in the literature.Scientific Research Applications
Medicinal Chemistry: Synthesis of Glyburide
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide: is reported as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes. Glyburide functions by increasing insulin production in the pancreas, thereby lowering blood sugar levels. The compound’s role in the synthesis process is crucial for developing effective diabetes medications.
Organic Synthesis: Building Block for Sulfonamide Derivatives
As an organic building block, this compound is utilized in the synthesis of various sulfonamide derivatives . These derivatives are significant due to their extensive application in creating diuretics, carbonic anhydrase inhibitors, and hypoglycemic agents.
properties
IUPAC Name |
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-12-9(13)6-3-5(10)4-7(8(6)16-2)17(11,14)15/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHWMIHYVIXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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